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Compound of Interest |

4-(N,N-
Compound Name: Diethylaminocarbonyl)phenylboron
ic acid

Cat. No.: B1303757

\ J

This technical guide provides a comprehensive overview of 4-(N,N-
Diethylaminocarbonyl)phenylboronic acid, a versatile organic compound with significant
applications in chemical synthesis and drug development. Tailored for researchers, scientists,
and professionals in drug development, this document details the compound's chemical
structure, physicochemical properties, synthesis protocols, and key applications, supported by
experimental methodologies and data visualizations.

Chemical Structure and Properties

4-(N,N-Diethylaminocarbonyl)phenylboronic acid, also known by its IUPAC name [4-
(diethylcarbamoyl)phenyl]boronic acid, is an aromatic boronic acid derivative. The presence of
both a boronic acid group and a diethylaminocarbonyl moiety imparts unique reactivity and
potential for diverse applications.

Table 1: Physicochemical Properties of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid
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Property Value Reference
[4-

IUPAC Name (diethylcarbamoyl)phenyl]boro [1]
nic acid
N,N-DIETHYL 4-
BORONOBENZAMIDE; 4-

Synonyms ) [2]
(Diethylcarbamoyl)benzenebor
onic acid

CAS Number 389621-80-1 [1][2]

Molecular Formula C11H16BNO3 [1112]

Molecular Weight 221.06 g/mol [1]
White to light yellow crystalline

Appearance , [31[4]
solid

Melting Point 138-145 °C [3114]

Soluble in organic solvents
Solubility such as methanol, chloroform, [3][4]

and dichloromethane.

Synthesis and Experimental Protocols

The synthesis of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid can be approached
through several synthetic routes. A common strategy involves the formation of the amide bond
followed by the introduction of the boronic acid functionality, or vice versa. Below is a plausible
experimental protocol adapted from established synthetic methodologies for similar
compounds.

Synthesis of 4-(N,N-
Diethylaminocarbonyl)phenylboronic acid

This protocol describes a two-step synthesis starting from 4-bromobenzoyl chloride.

Experimental Protocol:
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Step 1: Synthesis of 4-bromo-N,N-diethylbenzamide

» To a stirred solution of diethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in
anhydrous dichloromethane (DCM) at 0 °C, add a solution of 4-bromobenzoyl chloride (1.0
equivalent) in DCM dropwise.

» Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
» Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, wash the reaction mixture sequentially with 1 M HCI, saturated NaHCO3
solution, and brine.

o Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure
to yield the crude 4-bromo-N,N-diethylbenzamide, which can be purified by column
chromatography or used directly in the next step.

Step 2: Synthesis of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid via Miyaura
Borylation

e In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromo-
N,N-diethylbenzamide (1.0 equivalent), bis(pinacolato)diboron (B2pin2, 1.1 equivalents), and
potassium acetate (KOAc, 3.0 equivalents).

e Add a palladium catalyst, such as [1,1'-
Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)CI2, 0.03 equivalents).

e Add anhydrous 1,4-dioxane as the solvent.

e Degas the mixture by bubbling argon through the solution for 15-20 minutes.

e Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

e Monitor the reaction by TLC or GC-MS.

o After completion, cool the mixture to room temperature and dilute with ethyl acetate.

« Filter the mixture through a pad of Celite to remove the palladium catalyst.
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¢ \Wash the filtrate with water and brine.

» Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced
pressure.

e The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous
acid solution (e.g., 1 M HCI) or by purification on silica gel.

Step 1: Amide Formation

Diethylamine

DCM, E3N, 0°CtoRT ¢~ 4-Bromo-NA-

Pd(dpphCI2, KOAC,
Dioxane, 80-100°C

Step 2: Miyaura Borylation
Hydrolysis
i .

4-(N,N-Diethylaminocarbonyl)
phenylboronic acid pinacol ester

4-(N,N-Diethylaminocarbonyl)
phenylboronic aci d

Click to download full resolution via product page

Figure 1: Synthetic workflow for 4-(N,N-Diethylaminocarbonyl)phenylboronic acid.

Applications in Organic Synthesis and Drug
Development

4-(N,N-Diethylaminocarbonyl)phenylboronic acid is a valuable building block in organic
synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its derivatives also
show potential in various biomedical applications.

Suzuki-Miyaura Cross-Coupling Reactions
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The boronic acid moiety makes this compound an excellent coupling partner in Suzuki-Miyaura
reactions for the formation of carbon-carbon bonds. This is a cornerstone reaction in the
synthesis of complex organic molecules, including pharmaceuticals and materials for organic
electronics.

Table 2: Representative Suzuki-Miyaura Coupling Reaction Data

Aryl
Halide/Tri  Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
flate
4-
] Toluene/H2 >90
lodoanisol Pd(PPh3)4 K2CO3 100 12
(0] (expected)
e
2-
] Pd(dppf)CI _ >85
Bromopyrid Cs2C0O3 Dioxane 90 16
, 2 (expected)
ine
4-
Trifluorome
Pd(OAc)2/ >92
thoxy- K3PO4 Toluene 110 8
SPhos (expected)
bromobenz
ene

Note: The yield data is representative for Suzuki-Miyaura reactions with similar phenylboronic
acids and is provided for illustrative purposes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

¢ In a Schlenk flask, dissolve the aryl halide (1.0 mmol) and 4-(N,N-
Diethylaminocarbonyl)phenylboronic acid (1.2-1.5 mmol) in a suitable solvent (e.g.,
toluene, dioxane).

e Add an aqueous solution of a base (e.g., 2 M K2CO3 or Cs2CO3).

o Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
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Add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) to the reaction mixture under a
positive pressure of inert gas.

Heat the reaction mixture to the specified temperature and stir for the indicated time.
Monitor the reaction by TLC.

After completion, cool the mixture to room temperature and dilute with ethyl acetate.
Separate the organic layer, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure.

Purify the residue by flash column chromatography on silica gel to yield the desired biaryl
product.
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Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Potential as a Proteasome Inhibitor

Boronic acid derivatives are a well-established class of proteasome inhibitors, with bortezomib
being a notable example in cancer therapy. The boronic acid moiety can form a stable,
reversible covalent bond with the N-terminal threonine residue in the active site of the
proteasome, leading to the inhibition of its proteolytic activity. This results in the accumulation
of ubiquitinated proteins, triggering apoptosis in cancer cells. While specific studies on 4-(N,N-
Diethylaminocarbonyl)phenylboronic acid as a proteasome inhibitor are not widely
published, its structural features suggest potential in this area.

Experimental Protocol: In Vitro Proteasome Activity Assay

» Purified 20S proteasome is incubated with a fluorogenic peptide substrate (e.g., Suc-LLVY-
AMC for chymotrypsin-like activity).

e The test compound, 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, is added at
various concentrations.

e The reaction is incubated at 37 °C.

e The fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) is measured over time
using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

e The rate of substrate cleavage is calculated and compared to a control without the inhibitor
to determine the percent inhibition.

e |C50 values are determined by plotting the percent inhibition against the logarithm of the
inhibitor concentration.
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Figure 3: Proposed mechanism of proteasome inhibition by a boronic acid derivative.

Application in Glucose Sensing

Phenylboronic acids are known to reversibly bind with cis-diols, a structural feature present in
glucose. This interaction forms the basis of various glucose sensing technologies. The binding
event can be transduced into a measurable signal, such as a change in fluorescence or a
volumetric change in a hydrogel. While not specifically documented for this compound, its
phenylboronic acid moiety makes it a candidate for incorporation into glucose-responsive
materials.

Conceptual Experimental Workflow: Glucose Sensing

e Sensor Fabrication: Incorporate 4-(N,N-Diethylaminocarbonyl)phenylboronic acid into a
polymer matrix, such as a hydrogel, potentially co-polymerized with a fluorescent monomer.

¢ Analyte Interaction: Expose the sensor to solutions containing varying concentrations of
glucose. The boronic acid groups will bind with glucose molecules.
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» Signal Transduction: The binding event causes a change in the properties of the material.
This could be swelling of the hydrogel or a change in the fluorescence of the embedded
reporter dye due to alterations in the microenvironment.

» Signal Detection: The change is quantified using an appropriate technique, such as
measuring the change in volume, or with a fluorometer to detect changes in fluorescence
intensity or wavelength.

o Calibration: A calibration curve is constructed by plotting the signal change against the
glucose concentration to enable quantitative measurements.

Safety Information

Detailed toxicological data for 4-(N,N-Diethylaminocarbonyl)phenylboronic acid is not
extensively available. As with all laboratory chemicals, it should be handled with appropriate
care. Standard safety precautions include using personal protective equipment (gloves, safety
glasses), working in a well-ventilated area, and avoiding inhalation, ingestion, and skin contact.

Conclusion

4-(N,N-Diethylaminocarbonyl)phenylboronic acid is a valuable synthetic intermediate with
significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura
cross-coupling reactions is well-established in principle, and its boronic acid functionality
suggests promising avenues for research in areas such as proteasome inhibition and the
development of novel biosensors. The experimental protocols and conceptual frameworks
provided in this guide offer a solid foundation for researchers and drug development
professionals to explore the full potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-(N,N-
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[https://www.benchchem.com/product/b1303757#4-n-n-diethylaminocarbonyl-phenylboronic-
acid-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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